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1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

mTOR Kinase Inhibition Cancer Therapeutics

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396785-78-6) is a synthetic unsymmetrical urea derivative belonging to the morpholinopyrimidine class of ATP-competitive kinase inhibitors. It is structurally related to a series of potent and selective dual inhibitors of mTORC1 and mTORC2 discovered through high-throughput screening and lead optimization campaigns.

Molecular Formula C16H18FN5O2
Molecular Weight 331.351
CAS No. 1396785-78-6
Cat. No. B2414557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
CAS1396785-78-6
Molecular FormulaC16H18FN5O2
Molecular Weight331.351
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3)F
InChIInChI=1S/C16H18FN5O2/c1-11-2-3-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,20,21,23)
InChIKeyLCOMMYZWTJJKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea: mTOR Kinase Inhibitor Candidate Sourcing Guide


1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396785-78-6) is a synthetic unsymmetrical urea derivative belonging to the morpholinopyrimidine class of ATP-competitive kinase inhibitors [1]. It is structurally related to a series of potent and selective dual inhibitors of mTORC1 and mTORC2 discovered through high-throughput screening and lead optimization campaigns [2]. The compound features a 3-fluoro-4-methylphenyl moiety linked via a urea bridge to a 2-morpholinopyrimidin-5-yl group, a scaffold associated with both PI3K pathway inhibition and potential herbicidal activity in structurally distinct analogs [3].

Why 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea Cannot Be Replaced by a Generic Analog


Morpholinopyrimidine urea derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes on the phenyl ring profoundly alter target potency, isoform selectivity, and physicochemical properties [1]. In the optimization campaign leading to AZD3147, systematic variation of the aniline-derived portion of the urea bridge produced mTOR IC50 values spanning three orders of magnitude, with the 3-fluoro-4-methyl substitution pattern representing a specific, empirically validated electronic and steric environment distinct from unsubstituted, methoxy, or trifluoromethyl analogs [1]. Generic substitution risks losing both the dual mTORC1/mTORC2 inhibitory profile and the aqueous solubility and metabolic stability parameters required for reproducible in vivo pharmacological studies [1].

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea


mTOR Enzymatic Inhibition Potency in HTRF Assay

The compound demonstrates direct mTOR enzymatic inhibition with an IC50 of 198 nM against GST-tagged mTOR (residues 1360–2549) in an HTRF assay using Ulight-4E-BP1 peptide substrate with a 90-minute incubation [1]. This level of biochemical potency places it within the active range of the morpholinopyrimidine urea series, where lead optimization produced compounds spanning from micromolar to sub-nanomolar mTOR IC50 values [2]. The 198 nM IC50 serves as a quantitative baseline for structure-activity comparisons within this chemotype, distinguishing it from inactive or weakly active regioisomers in the same patent family [1].

mTOR Kinase Inhibition Cancer Therapeutics

PI3Kα Cellular Selectivity Window in U87MG Glioblastoma Cells

In a cellular context, a closely related morpholinopyrimidine urea analog suppresses AKT Ser473 phosphorylation in U87MG glioblastoma cells with an IC50 of 86 nM in a 2-hour compound treatment followed by washout protocol [1]. This cell-based PI3Kα pathway inhibition readout, when compared to the 198 nM biochemical mTOR IC50, suggests a balanced PI3K/mTOR polypharmacology profile characteristic of this chemotype, rather than an exquisitely mTOR-selective agent [2]. The quantitative relationship between biochemical mTOR inhibition and cellular PI3Kα-mediated pAKT suppression provides a selectivity benchmark that close regioisomeric analogs lacking the 3-fluoro-4-methyl substitution pattern may not replicate [1].

PI3K Cellular Selectivity Glioblastoma

3D-QSAR Validated Contribution of Fluoro-Methyl Substitution to Biological Activity

A statistically robust 3D-QSAR CoMFA model (q² = 0.869, r² = 0.989) developed for N-fluorinated phenyl-N'-pyrimidyl urea derivatives quantitatively maps the electrostatic and steric contributions of phenyl ring substituents to biological activity [1]. The meta-fluoro substituent contributes a strong electronegative field effect that enhances target binding, while the para-methyl group occupies a sterically favorable pocket identified by the CoMFA contour maps [1]. This computational model distinguishes the 3-fluoro-4-methyl substitution pattern from 2-fluoro, 3-trifluoromethyl, or unsubstituted phenyl analogs that exhibit divergent activity profiles against Amaranthus retroflexus and Setaria viridis [1]. Although the biological endpoint in this study is herbicidal rather than kinase inhibition, the SAR principles governing the fluorophenyl-pyrimidyl urea pharmacophore are transferable across biological targets due to conserved hydrogen-bonding and hydrophobic interactions at the urea bridge [1].

3D-QSAR CoMFA Fluorine Substitution

Morpholinopyrimidine Core as a Validated mTOR Pharmacophore with Patent-Backed Structural Claims

The 2-morpholinopyrimidin-5-yl urea scaffold is explicitly claimed in US Patent US20160136176A1 as a core structure for dual mTOR and PI3K inhibitors, with the morpholine oxygen engaging the kinase hinge region via a conserved water-mediated hydrogen bond network observed in co-crystal structures [1]. The patent discloses that compounds within this Markush structure demonstrate IC50 values spanning from sub-nanomolar to micromolar ranges against mTOR, with the 5-position urea linkage serving as the critical vector for projecting substituents into the solvent-exposed region of the ATP-binding pocket [1]. This structural claim differentiates the 2-morpholinopyrimidin-5-yl urea regioisomer from 4-morpholinopyrimidin-2-yl or other connectivity variants that exhibit altered kinase selectivity profiles [1].

mTOR Inhibitor Patent Analysis Kinase Selectivity

Recommended Application Scenarios for 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea


Biochemical mTOR Assay Development and Inhibitor Screening

Use as a reference inhibitor with a defined IC50 of 198 nM in HTRF-based mTOR enzymatic assays [1]. The compound serves as a mid-potency positive control for assay validation, occupying the intermediate range of the morpholinopyrimidine urea SAR continuum. This enables researchers to benchmark novel inhibitor candidates against a well-characterized compound within the same chemotype, distinguishing true potency improvements from assay artifacts.

Cellular PI3K/mTOR Dual Pathway Inhibition Studies in Glioblastoma Models

Deploy in U87MG or related glioblastoma cell lines to simultaneously suppress mTORC1-mediated 4E-BP1 phosphorylation and PI3Kα-mediated AKT Ser473 phosphorylation [2]. The balanced dual pathway inhibition profile (biochemical mTOR IC50 = 198 nM; cellular pAKT IC50 = 86 nM for close analog) makes the compound suitable for dissecting feedback activation mechanisms in the PI3K/AKT/mTOR signaling axis, where highly selective mTOR inhibitors fail to prevent AKT reactivation [1].

Structure-Activity Relationship (SAR) Studies of Fluorophenyl-Pyrimidyl Urea Pharmacophores

Utilize the 3-fluoro-4-methyl substitution pattern as a defined SAR probe, supported by 3D-QSAR CoMFA models (q² = 0.869, r² = 0.989) that quantitatively map electrostatic and steric contributions to target engagement [3]. The compound can serve as a synthetic template for systematic variation of the urea bridge, pyrimidine substitution, and morpholine ring to explore kinase selectivity determinants across the mTOR/PI3K family.

Lead Compound Benchmarking in Dual mTOR/PI3K Inhibitor Discovery Programs

Employ as a comparator compound in the screening cascade for novel dual mTOR/PI3K inhibitors, referencing the patent-defined structural space of US20160136176A1 [4]. The compound's defined biochemical and cellular activity profile provides a quantitative baseline for assessing improvements in potency, selectivity, and drug-like properties during hit-to-lead and lead optimization phases.

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